Pyridine-1(4H)-carbaldehyde
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Overview
Description
Pyridine-1(4H)-carbaldehyde is a heterocyclic aromatic organic compound with the molecular formula C6H5NO. It features a pyridine ring with an aldehyde functional group at the 1-position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-1(4H)-carbaldehyde can be synthesized through several methods:
Condensation of 1,5-dicarbonyl compounds: This involves the reaction of 1,5-dicarbonyl compounds with ammonia or hydroxylamine, followed by oxidation.
Cycloaddition reactions: The [4+2] cycloaddition of 1-azadienes with alkenes or alkynes, followed by oxidation, is another method.
Industrial Production Methods: Industrial production often involves the condensation of carbonyl compounds or cycloaddition reactions, similar to laboratory methods but optimized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyridine-1(4H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine carboxylic acids.
Reduction: Reduction can yield pyridine-1(4H)-methanol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine-1(4H)-methanol.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
Pyridine-1(4H)-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine-1(4H)-carbaldehyde involves its interaction with various molecular targets:
Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as a ligand for certain receptors, modulating their activity.
Pathways: It can influence biochemical pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
Pyridine-1(4H)-carbaldehyde can be compared with other similar compounds:
Pyridine-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position, leading to different reactivity and applications.
Pyridine-3-carbaldehyde: Aldehyde group at the 3-position, also resulting in distinct chemical behavior.
Pyridine-4-carbaldehyde: Aldehyde group at the 4-position, used in different synthetic routes and applications.
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and makes it suitable for particular synthetic applications .
Properties
CAS No. |
103025-33-8 |
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Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
4H-pyridine-1-carbaldehyde |
InChI |
InChI=1S/C6H7NO/c8-6-7-4-2-1-3-5-7/h2-6H,1H2 |
InChI Key |
VUXQBGWZRSYHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1)C=O |
Origin of Product |
United States |
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